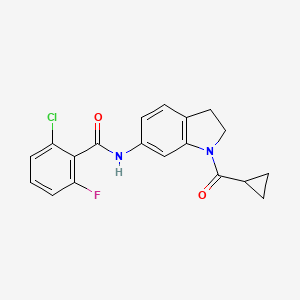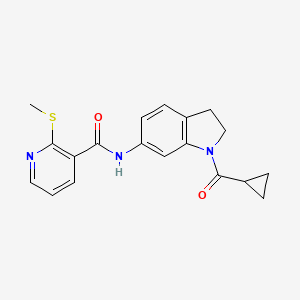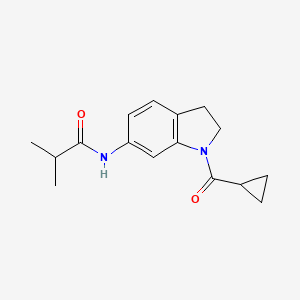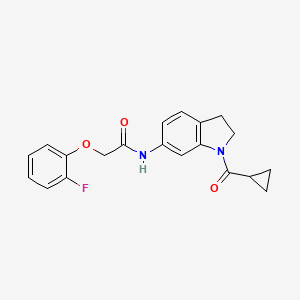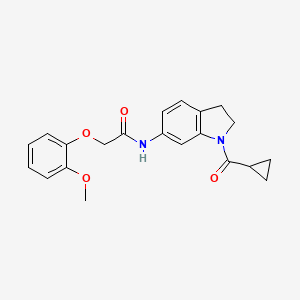
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, or NADA, is a small molecule synthetic agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that has been identified as a potential target for the treatment of a range of neurological and psychiatric disorders such as schizophrenia, anxiety, and depression. NADA is a promising new drug candidate that has been studied for its potential therapeutic effects in the treatment of a variety of conditions.
科学的研究の応用
NADA has been studied extensively in the scientific literature for its potential therapeutic effects. It has been shown to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. NADA has also been studied for its potential to modulate dopamine and serotonin levels in the brain, as well as its ability to modulate the release of glutamate. Additionally, NADA has been studied for its potential to reduce inflammation and improve cognitive function.
作用機序
NADA activates N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, a G-protein coupled receptor that is expressed in the brain and other tissues. Activation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide leads to the activation of the intracellular signaling pathways downstream of the receptor, which can modulate the release of neurotransmitters such as dopamine and serotonin, as well as modulate the release of glutamate. Additionally, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide activation can lead to the inhibition of pro-inflammatory cytokines, which can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
NADA has been shown to modulate the release of dopamine and serotonin in the brain, as well as modulate the release of glutamate. Additionally, NADA has been found to reduce inflammation and improve cognitive function. NADA has also been found to have antidepressant and anxiolytic activity in animal models.
実験室実験の利点と制限
NADA is a small molecule synthetic agonist of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide, making it an ideal drug candidate for in vitro and in vivo studies. NADA has been found to activate N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(propan-2-yloxy)benzamide in vitro and in vivo, and has been found to have antidepressant and anxiolytic activity in animal models. Additionally, NADA has been found to modulate dopamine and serotonin levels in the brain, as well as modulate the release of glutamate and reduce inflammation. However, NADA is not yet approved for clinical use and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
Further research is needed to determine the safety and efficacy of NADA in the treatment of a variety of conditions. Additionally, further research is needed to determine the mechanism of action of NADA and to explore its potential therapeutic effects in other conditions. Additionally, further research is needed to explore the potential of NADA as an adjunct therapy in combination with other drugs. Furthermore, further research is needed to explore the potential of NADA as a drug target for the treatment of neurological and psychiatric disorders.
合成法
NADA is synthesized by a two-step process involving the condensation of 4-(propan-2-yloxy)benzaldehyde and 1-(2,3-dihydro-1H-indol-6-yl)ethan-1-one in the presence of a base catalyst. The reaction proceeds in a one-pot synthesis to yield NADA in a high yield.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)25-18-8-5-16(6-9-18)20(24)21-17-7-4-15-10-11-22(14(3)23)19(15)12-17/h4-9,12-13H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCTIZQNGMJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

